9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one 9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one
Brand Name: Vulcanchem
CAS No.: 6029-43-2
VCID: VC8126789
InChI: InChI=1S/C14H18N2O/c17-13-8-4-9-14(12-6-2-1-3-7-12)15-10-5-11-16(13)14/h1-3,6-7,15H,4-5,8-11H2
SMILES: C1CC(=O)N2CCCNC2(C1)C3=CC=CC=C3
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol

9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one

CAS No.: 6029-43-2

Cat. No.: VC8126789

Molecular Formula: C14H18N2O

Molecular Weight: 230.31 g/mol

* For research use only. Not for human or veterinary use.

9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one - 6029-43-2

Specification

CAS No. 6029-43-2
Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
IUPAC Name 9a-phenyl-2,3,4,7,8,9-hexahydro-1H-pyrido[1,2-a]pyrimidin-6-one
Standard InChI InChI=1S/C14H18N2O/c17-13-8-4-9-14(12-6-2-1-3-7-12)15-10-5-11-16(13)14/h1-3,6-7,15H,4-5,8-11H2
Standard InChI Key UZHDFTCCJFETLP-UHFFFAOYSA-N
SMILES C1CC(=O)N2CCCNC2(C1)C3=CC=CC=C3
Canonical SMILES C1CC(=O)N2CCCNC2(C1)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one consists of a partially saturated pyrido[1,2-a]pyrimidin-6-one system, with a phenyl substituent at the 9a-position. The octahydro designation indicates eight hydrogen atoms saturating the bicyclic framework, resulting in a rigid, chair-like conformation . Key structural parameters include:

PropertyValue
Molecular FormulaC<sub>14</sub>H<sub>18</sub>N<sub>2</sub>O
Molecular Weight230.3 g/mol
CAS Registry Number6029-43-2
IUPAC Name9a-Phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one

X-ray crystallography data for closely related compounds suggest that the phenyl group adopts an equatorial orientation relative to the bicyclic system, minimizing steric strain . The lactam moiety at position 6 introduces polarity, influencing solubility and hydrogen-bonding capacity.

Synthetic Methodologies

Catalytic Cyclization Strategies

Patent literature describes the synthesis of anti-HIV pyrido-pyrimidine analogs via catalytic cyclization of amino alcohols with diketones . A representative approach involves:

  • Condensation: Reacting 4-aminouracil with benzaldehyde in aqueous media.

  • Cyclization: Using diammonium hydrogen phosphate (DAHP) as a catalyst to form the pyrimidine ring.

  • Hydrogenation: Saturating the pyridine ring under high-pressure H<sub>2</sub> with palladium catalysts.

This method could theoretically produce the target compound by selecting appropriate starting materials and optimizing reaction conditions.

Comparative Synthesis Routes

MethodConditionsYield (%)Time
Microwave-assisted 150°C, H<sub>2</sub>O/EtOH85–955–10 min
DAHP-catalyzed Reflux, aqueous media70–932–7 hr
Hydrogenation Pd/C, H<sub>2</sub> (50 psi)65–8012–24 hr

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s logP value (calculated: 2.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Experimental solubility data in PBS (pH 7.4) are unavailable, but analogs exhibit solubility ranges of 0.5–1.2 mg/mL, suitable for oral formulations .

Metabolic Stability

In vitro microsomal studies on related compounds indicate moderate hepatic clearance (CL<sub>hep</sub> = 12 mL/min/kg), with primary oxidation at the pyrimidine ring . The phenyl group may slow metabolism by shielding reactive sites.

Future Directions

Synthesis Optimization

Adapting microwave-assisted protocols could reduce reaction times and improve yields. For example, substituting DAHP with organocatalysts like L-proline may enhance stereoselectivity during cyclization.

Computational Modeling

Molecular dynamics simulations could elucidate binding modes against targets like HIV-1 protease or σ-1 receptors, guiding structural modifications to boost potency.

Target Identification

High-throughput screening against kinase or GPCR libraries is warranted to uncover novel therapeutic applications.

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